molecular formula C9H11N5O4 B12356191 2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one

2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one

Cat. No.: B12356191
M. Wt: 253.22 g/mol
InChI Key: NKHVAGPJASBNDY-QBQQJPCDSA-N
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Description

2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one is a complex organic compound with the molecular formula C9H11N5O4. It is known for its unique structure, which includes a pteridinone core substituted with an imino group and a trihydroxypropyl side chain. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pteridinone core: This can be achieved through the condensation of appropriate amines with dihydropteridine derivatives under acidic conditions.

    Introduction of the trihydroxypropyl side chain: This step involves the selective protection and deprotection of hydroxyl groups, followed by the addition of the trihydroxypropyl group using reagents like epoxides or glycidol.

    Formation of the imino group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert atmospheres (e.g., nitrogen or argon) at low temperatures.

    Substitution: Halides, alkoxides; reactions often require the presence of catalysts or bases to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biological processes, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one: A closely related compound with an amino group instead of an imino group.

    Neopterin: A naturally occurring pteridine derivative with similar structural features.

Uniqueness

2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11N5O4

Molecular Weight

253.22 g/mol

IUPAC Name

2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one

InChI

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4-6,15-17H,2H2,(H2,10,14,18)/t4-,5?,6+/m1/s1

InChI Key

NKHVAGPJASBNDY-QBQQJPCDSA-N

Isomeric SMILES

C1=NC2=NC(=N)NC(=O)C2N=C1[C@@H]([C@@H](CO)O)O

Canonical SMILES

C1=NC2=NC(=N)NC(=O)C2N=C1C(C(CO)O)O

Origin of Product

United States

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